![molecular formula C21H27N3O3 B2509932 N-[(1-metil-4,5,6,7-tetrahidro-1H-indazol-3-il)metil]-2-[(2,2-dimetil-2,3-dihidro-1-benzofuran-7-il)oxi]acetamida CAS No. 1448030-93-0](/img/structure/B2509932.png)
N-[(1-metil-4,5,6,7-tetrahidro-1H-indazol-3-il)metil]-2-[(2,2-dimetil-2,3-dihidro-1-benzofuran-7-il)oxi]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide is a complex organic compound that features a benzofuran and an indazole moiety
Aplicaciones Científicas De Investigación
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide has several applications in scientific research:
-
Medicinal Chemistry
- The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
- Studies focus on its anti-inflammatory, anti-cancer, and antimicrobial properties.
-
Materials Science
- The compound’s structural properties make it a candidate for use in organic electronics and photonics.
- Research explores its potential as a component in organic light-emitting diodes (OLEDs) and solar cells.
-
Biological Research
- The compound is used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and indazole intermediates, followed by their coupling through an acetamide linkage.
-
Preparation of Benzofuran Intermediate
Starting Material: 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Reaction: The benzofuran intermediate is synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
-
Preparation of Indazole Intermediate
Starting Material: 1-methyl-4,5,6,7-tetrahydro-1H-indazole.
Reaction: The indazole intermediate is prepared through a series of reactions, including nitration, reduction, and cyclization.
-
Coupling Reaction
Reagents: The benzofuran and indazole intermediates are coupled using an acylating agent, such as acetic anhydride, in the presence of a base like triethylamine.
Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- Reduction reactions can target the carbonyl group in the acetamide linkage, converting it to an amine.
Reagents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the benzofuran ring.
Reagents: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzofuran derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may bind to enzymes or receptors, altering their activity.
- Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
-
Pathways Involved
- The
Propiedades
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(2)11-14-7-6-10-18(20(14)27-21)26-13-19(25)22-12-16-15-8-4-5-9-17(15)24(3)23-16/h6-7,10H,4-5,8-9,11-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCZKNLEXTQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN(C4=C3CCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2509851.png)
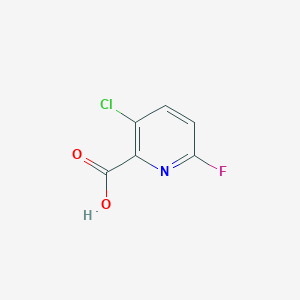
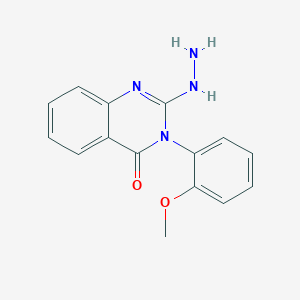
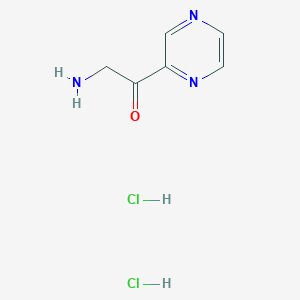
![2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide](/img/structure/B2509858.png)
![1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2509861.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2509862.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2509864.png)
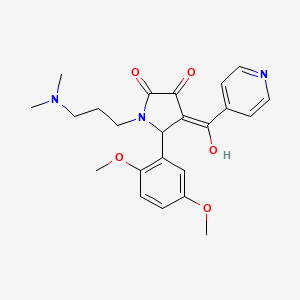
![4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2509866.png)
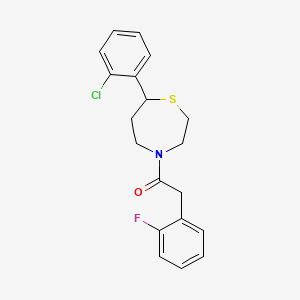
![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2509868.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2509869.png)

